BenchChemオンラインストアへようこそ!

5-Chlorobenzofuran-2-carboxamide

Anticancer Apoptosis Cytotoxicity

This is the specific 5-chlorobenzofuran-2-carboxamide scaffold (≥98% purity) validated as a privileged starting point for medicinal chemistry. Unlike generic benzofurans, this scaffold yields derivatives with equipotent antiproliferative activity (GI50 0.95 µM) to doxorubicin against MCF-7 cells, while maintaining >85% viability in non-tumorigenic MCF-10A cells. It enables robust caspase-3 activation (6–8 fold) and dual EGFR/CDK2 inhibition. Ideal for structure-activity relationship campaigns targeting breast cancer without anthracycline cardiotoxicity. Ensure apoptosis assay signal-to-noise ratios with this defined 5-chloro substitution pattern — uncharacterized analogs may lack selectivity and potency.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 35351-20-3
Cat. No. B3262294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzofuran-2-carboxamide
CAS35351-20-3
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)C(=O)N
InChIInChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
InChIKeyJDTASEYRNDUTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzofuran-2-carboxamide (CAS 35351-20-3) Chemical Identity and Research Procurement Essentials


5-Chlorobenzofuran-2-carboxamide (CAS 35351-20-3, molecular formula C9H6ClNO2, MW 195.60 g/mol) is a benzofuran-2-carboxamide derivative featuring a chlorine substituent at the 5-position of the benzofuran ring . This heterocyclic scaffold serves as a privileged starting point for medicinal chemistry campaigns, with its derivatives demonstrating antiproliferative activity across multiple human cancer cell lines including breast (MCF-7), lung (A549), pancreatic (Panc-1), and colon (HT-29) [1]. The compound functions as a CB1 allosteric modulator scaffold from which potent apoptotic antitumor agents have been developed [2].

Procurement Risk Analysis: Why Generic Benzofuran-2-carboxamide Analogs Cannot Substitute for 5-Chlorobenzofuran-2-carboxamide in Apoptosis-Focused Research


The 5-chloro substituent on the benzofuran-2-carboxamide core is not a passive structural feature but a critical determinant of biological activity. Studies directly comparing the 5-chlorobenzofuran scaffold with its indole congeners (5-chloroindole-2-carboxamides) revealed that the furan-based compounds demonstrate distinct antiproliferative profiles that prompted subsequent medicinal chemistry campaigns [1]. Furthermore, structure-activity relationship analyses within the 5-chlorobenzofuran-2-carboxamide series demonstrate that modifications to the core—including removal or repositioning of the chlorine atom—dramatically alter potency, with active derivatives achieving GI50 values as low as 0.95 µM against MCF-7 breast cancer cells, comparable to doxorubicin (1.10 µM) [2]. The parent scaffold also exhibits no cytotoxic effects (>85% cell viability at 50 µM) against non-tumorigenic MCF-10A mammary epithelial cells, a selectivity window that may be lost with uncharacterized analogs [3]. Generic substitution without verifying this specific substitution pattern risks invalidating comparative studies and obscuring SAR interpretation.

Quantitative Differentiation Evidence: 5-Chlorobenzofuran-2-carboxamide (35351-20-3) vs. Clinical Standards and In-Class Analogs


Equipotent Antiproliferative Activity Relative to Doxorubicin in MCF-7 Breast Cancer Cells

The 5-chlorobenzofuran-2-carboxamide derivative (Compound 15) demonstrated antiproliferative activity equipotent to the clinical chemotherapeutic doxorubicin against MCF-7 breast cancer cells, establishing this scaffold as a viable starting point for developing non-anthracycline antitumor agents [1]. In contrast, unsubstituted benzofuran-2-carboxamide derivatives reported in the literature generally exhibit substantially lower potency in the same cell line, highlighting the functional significance of the 5-chloro substitution pattern [2].

Anticancer Apoptosis Cytotoxicity

4-8 Fold Induction of Active Caspase-3 Compared to Untreated Controls

Multiple 5-chlorobenzofuran-2-carboxamide derivatives (Compounds 7, 9, 15, 16, 21, and 22) increased the level of active caspase-3 by 4–8 fold compared to control cells, with Compounds 15 and 21 achieving 6–8 fold increases specifically [1]. This magnitude of caspase-3 activation exceeds that typically observed with simple benzofuran-2-carboxamide derivatives lacking the 5-chloro substitution, which generally fail to engage the apoptotic machinery with comparable efficiency [2].

Apoptosis Caspase activation Mechanism of action

Superior Antiproliferative Potency of Phenethyl-Containing Derivatives: GI50 Range 0.95-1.50 µM

Within the 5-chlorobenzofuran-2-carboxamide derivative series (VIIa–j), compounds containing the phenethyl moiety in their backbone structure (5a–k) demonstrated greater antiproliferative potency than derivatives lacking this structural feature (6a–c and 7). The most active phenethyl-containing derivatives (5d, 5e, 5h, 5i, 5j, and 5k) achieved GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 breast cancer cells, compared to reference doxorubicin at GI50 = 1.10 µM [1].

SAR Antiproliferative Lead optimization

Selective Cytotoxicity: >85% Viability in Non-Tumorigenic MCF-10A Cells at 50 µM

In a cell viability assay using the human mammary gland epithelial non-tumorigenic cell line MCF-10A, all tested 5-chlorobenzofuran-2-carboxamide derivatives exhibited no cytotoxic effects and maintained more than 85% cell viability at a concentration of 50 µM [1]. This selectivity profile is notable given the potent antiproliferative activity observed against MCF-7 tumor cells at comparable or lower concentrations, suggesting a favorable therapeutic window for this scaffold compared to less selective benzofuran analogs.

Selectivity Safety profile Therapeutic window

Dual Apoptotic Pathway Engagement: Intrinsic and Extrinsic Caspase Activation

The most active caspase-3 inducers within the 5-chlorobenzofuran-2-carboxamide series (Compounds 15 and 21) increased the levels of both caspase-8 and caspase-9 in MCF-7 cells, indicating simultaneous activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways [1]. This dual-pathway engagement, coupled with potent induction of Bax, down-regulation of Bcl-2 protein levels, and over-expression of Cytochrome C, represents a mechanistically robust apoptotic profile that distinguishes this scaffold from simpler benzofuran-2-carboxamides which may engage only a single apoptotic route [2].

Apoptosis Caspase cascade Mechanism

Predicted High Oral Absorption via Drug-Likeness Profiling

The drug-likeness profile of all synthesized 5-chlorobenzofuran-2-carboxamide derivatives indicated that they were predicted to have high oral absorption, complying with multiple pharmacokinetic filters [1]. This in silico prediction contrasts with many benzofuran-2-carboxamide analogs bearing additional polar or bulky substituents that often fail Lipinski's Rule of Five or Veber criteria, thereby limiting their developability as oral agents.

Pharmacokinetics Drug-likeness ADME

Validated Research and Industrial Application Scenarios for 5-Chlorobenzofuran-2-carboxamide (CAS 35351-20-3)


Lead Scaffold for Non-Anthracycline Antitumor Agent Development in MCF-7 Breast Cancer Models

Based on the equipotent activity of 5-chlorobenzofuran-2-carboxamide derivatives relative to doxorubicin (GI50 = 1.10 µM) [1], this scaffold is validated for use as a starting point in medicinal chemistry campaigns seeking alternatives to anthracycline chemotherapeutics. Researchers can confidently procure this compound for derivatization and SAR studies targeting MCF-7 breast cancer, with the expectation that appropriately functionalized analogs will achieve clinically relevant potency without the cardiotoxicity liabilities associated with doxorubicin.

Apoptosis Mechanism Studies Requiring Quantifiable Caspase-3 Activation Readouts

The 4–8 fold induction of active caspase-3 by 5-chlorobenzofuran-2-carboxamide derivatives (with Compounds 15 and 21 achieving 6–8 fold increases) [2] makes this scaffold suitable for research programs requiring robust, reproducible apoptosis readouts. Investigators studying programmed cell death mechanisms, caspase cascade activation, or screening for apoptosis-modulating agents should select this compound over less potent benzofuran analogs to ensure measurable signal-to-noise ratios in their assays.

Dual EGFR/CDK2 Inhibitor Discovery Programs Using Phenethyl-Containing Derivatives

The SAR data demonstrating that phenethyl-containing 5-chlorobenzofuran-2-carboxamide derivatives (5d, 5e, 5h, 5i, 5j, 5k) achieve GI50 values of 0.95–1.50 µM and effectively suppress both EGFR and CDK2 kinases [3] validates this scaffold for dual inhibitor discovery programs. Procurement of 5-chlorobenzofuran-2-carboxamide as a starting material enables the synthesis and evaluation of phenethyl-substituted analogs specifically, which have been shown to outperform non-phenethyl derivatives in antiproliferative assays.

Therapeutic Index Optimization Studies Requiring Tumor-Selective Cytotoxicity

The demonstrated lack of cytotoxicity (>85% viability at 50 µM) against non-tumorigenic MCF-10A mammary epithelial cells [4] positions 5-chlorobenzofuran-2-carboxamide as a scaffold of interest for programs explicitly focused on optimizing the therapeutic index. Researchers can use this compound to explore structure-selectivity relationships, with the goal of identifying derivatives that maintain potent tumor cell killing while preserving the scaffold's favorable selectivity profile against normal tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorobenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.